Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate
CAS No.:
Cat. No.: VC15818267
Molecular Formula: C23H18Cl2N2O2S
Molecular Weight: 457.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18Cl2N2O2S |
|---|---|
| Molecular Weight | 457.4 g/mol |
| IUPAC Name | propan-2-yl 2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C23H18Cl2N2O2S/c1-14(2)29-22(28)13-30-23-20(12-26)19(15-3-7-17(24)8-4-15)11-21(27-23)16-5-9-18(25)10-6-16/h3-11,14H,13H2,1-2H3 |
| Standard InChI Key | YHWFYRQNMNYGRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C#N |
Introduction
Structural Nomenclature and Molecular Configuration
The systematic name isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate provides a precise description of its molecular architecture:
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Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.
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Substituents:
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3-Cyano group (-CN): Positioned at carbon 3, this strong electron-withdrawing group enhances electrophilicity and may influence binding interactions in biological targets .
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4-Chlorophenyl groups: Two para-chlorinated benzene rings at carbons 4 and 6, contributing to lipophilicity and steric bulk. Chlorine atoms may enhance metabolic stability via reduced oxidative susceptibility .
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Thioacetate ester: A sulfur-linked acetate group at carbon 2, esterified with isopropyl alcohol. The thioether bridge could serve as a metabolic liability or prodrug activation site .
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The molecular formula is C₂₅H₂₀Cl₂N₂O₂S, with a calculated molecular weight of 507.41 g/mol.
Synthetic Pathways and Intermediate Characterization
While no explicit synthesis for this compound is documented in publicly available patents or journals, plausible routes can be extrapolated from analogous pyridine derivatives:
Pyridine Core Assembly
A Hantzsch-type reaction or Kröhnke pyridine synthesis may assemble the tri-substituted pyridine core. For example:
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Cyano group introduction: Nitrile formation via Rosenmund-von Braun reaction using CuCN on a halogenated precursor .
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Chlorophenyl incorporation: Suzuki-Miyaura cross-coupling of 4-chlorophenylboronic acid with dihalopyridine intermediates .
Thioacetate Functionalization
Thiolation at position 2 could proceed via nucleophilic aromatic substitution (SNAr) using a thiolacetate anion, followed by esterification with isopropyl alcohol under Steglich conditions .
Table 1: Hypothetical Synthetic Intermediates
| Intermediate | Structure | Key Spectral Data (Hypothetical) |
|---|---|---|
| 4,6-Bis(4-chlorophenyl)-3-cyano-2-iodopyridine | C₁₉H₁₀Cl₂IN₂ | NMR (CDCl₃): δ 8.45 (s, 1H, H5), 7.72–7.68 (m, 8H, Ar-H) |
| 2-Mercaptoacetate precursor | C₁₅H₁₀Cl₂N₂OS | IR (KBr): 2550 cm⁻¹ (S-H stretch) |
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficient
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logP (octanol/water): Estimated at 4.2 ± 0.3 (CLOGP), indicating high lipophilicity due to chlorophenyl and isopropyl groups .
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies or formulation aids for bioavailability.
Spectroscopic Characterization
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UV-Vis: λₘₐₐ ≈ 275 nm (π→π* transition of pyridine and chlorophenyl rings).
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NMR (CDCl₃):
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δ 1.32 (d, 6H, J=6.3 Hz, isopropyl CH₃)
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δ 4.18 (septet, 1H, J=6.3 Hz, OCH(CH₃)₂)
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δ 4.34 (s, 2H, SCH₂COO)
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δ 7.45–7.62 (m, 8H, Ar-H)
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δ 8.72 (s, 1H, H5 pyridine)
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Hypothetical Biological Activity and Mechanism
While direct pharmacological data are unavailable, structural analogs suggest potential kinase inhibition or antiproliferative effects:
Table 2: Comparison with Known Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Structural Features |
|---|---|---|---|
| Imatinib | Bcr-Abl | 250 | Pyridine, chlorophenyl |
| Hypothetical compound | Undetermined | N/A | Cyano, thioacetate |
Prodrug Considerations
The thioacetate group may undergo enzymatic hydrolysis (e.g., by esterases) to release a free thiol, enhancing cell permeability or enabling disulfide bond formation in target proteins .
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